molecular formula C12H16N2 B7846786 4-(Diethylamino)-3-methylbenzonitrile

4-(Diethylamino)-3-methylbenzonitrile

Cat. No.: B7846786
M. Wt: 188.27 g/mol
InChI Key: QUPMRVFWFOYLPM-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-methylbenzonitrile is a chemical compound with the molecular formula C₁₂H₁₇N₂. It is characterized by a benzene ring substituted with a diethylamino group at the fourth position and a methyl group at the third position, along with a nitrile group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methylbenzonitrile as the starting material.

  • Reaction Steps: The diethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting 3-methylbenzonitrile with diethylamine in the presence of a suitable catalyst, such as a phase transfer catalyst.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 4-(Diethylamino)-3-methylbenzylamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Phase transfer catalysts and strong nucleophiles like sodium cyanide (NaCN) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield 4-(Diethylamino)-3-methylbenzoic acid.

  • Reduction Products: Reduction can produce 4-(Diethylamino)-3-methylbenzylamine.

  • Substitution Products: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Diethylamino)-3-methylbenzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Diethylamino)-3-methylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Diethylamino)benzonitrile

  • 3-(Diethylamino)benzonitrile

  • 4-(Diethylamino)-2-methylbenzonitrile

  • 3-(Diethylamino)-2-methylbenzonitrile

Properties

IUPAC Name

4-(diethylamino)-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-4-14(5-2)12-7-6-11(9-13)8-10(12)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPMRVFWFOYLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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